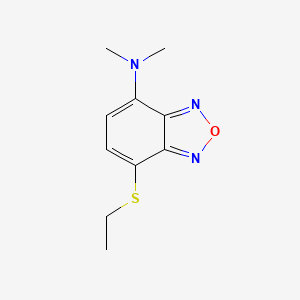

EtS-DMAB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanyl-N,N-dimethyl-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-4-15-8-6-5-7(13(2)3)9-10(8)12-14-11-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFWHVETFLRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C2=NON=C12)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Hypochlorous Acid: A Technical Guide to the EtS-DMAB Probe

For Immediate Release

Shanghai, China – November 27, 2025 – A detailed technical guide on the fluorescent probe EtS-DMAB, also known as HClO-green, offers researchers, scientists, and drug development professionals a comprehensive understanding of its principles and applications in the detection of hypochlorous acid (HOCl). This guide provides an in-depth look at the probe's mechanism, quantitative performance, and detailed experimental protocols for its use in both in vitro and cellular environments.

Hypochlorous acid is a potent reactive oxygen species (ROS) that plays a critical role in the innate immune system's defense against pathogens. However, its overproduction is implicated in a range of inflammatory diseases, making its precise detection crucial for both fundamental research and therapeutic development. This compound has emerged as a valuable tool for this purpose, offering high selectivity and a clear "turn-on" fluorescent signal in the presence of HOCl.

Core Principle of HOCl Detection

The this compound probe is built upon a benzofurazan (NBD) fluorophore, a platform known for its favorable photophysical properties. The probe's selectivity for HOCl is conferred by a strategically incorporated thioether group. In its native state, the this compound molecule exhibits minimal fluorescence. However, upon reaction with hypochlorous acid, the thioether moiety is specifically oxidized to a sulfoxide.[1] This chemical transformation triggers a significant increase in the fluorescence intensity of the NBD core, resulting in a "turn-on" response with a large Stokes shift of approximately 170 nm.[1][2]

The reaction mechanism is a key aspect of the probe's utility. The high selectivity of the thioether oxidation by HOCl over other biologically relevant ROS ensures that the fluorescent signal is a specific indicator of hypochlorous acid presence.

Quantitative Performance Data

The photophysical and analytical performance of this compound has been characterized to provide a quantitative basis for its application. The key parameters are summarized below, offering a clear comparison of the probe's properties before and after interaction with HOCl.

| Parameter | This compound (Probe) | Oxidized this compound (Product) | Reference |

| Excitation Wavelength (λex) | ~440 nm | ~440 nm | [3][4] |

| Emission Wavelength (λem) | - (Negligible) | ~610 nm | |

| Stokes Shift | - | ~170 nm | |

| Fluorescence Quantum Yield (Φ) | Low | Significantly Higher | |

| Color of Fluorescence | - | Green | |

| Selectivity | High for HOCl over other ROS | - |

Detailed Experimental Protocols

For researchers aiming to utilize this compound, the following provides a foundational experimental workflow. Specific concentrations and incubation times may require optimization based on the experimental system.

In Vitro HOCl Detection

This protocol outlines the general steps for detecting HOCl in an aqueous solution.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Prepare a standard solution of HOCl. The concentration of commercial sodium hypochlorite solutions can be determined by measuring the absorbance at 292 nm (ε = 350 M⁻¹cm⁻¹).

-

Prepare the desired buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

-

Assay Procedure:

-

Dilute the this compound stock solution in the buffer to the final working concentration (e.g., 5-10 µM).

-

Add varying concentrations of HOCl to the probe solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the reaction to complete.

-

Measure the fluorescence intensity using a fluorometer with excitation set at approximately 440 nm and emission recorded around 610 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of HOCl concentration to generate a calibration curve.

-

The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically S/N = 3).

-

Cellular Imaging of Exogenous and Endogenous HOCl

This protocol provides a general guideline for imaging HOCl in living cells using fluorescence microscopy.

-

Cell Culture and Plating:

-

Culture the cells of interest in an appropriate medium and conditions.

-

Seed the cells onto a suitable imaging plate (e.g., glass-bottom dish) and allow them to adhere overnight.

-

-

Probe Loading:

-

Wash the cells with serum-free medium or PBS.

-

Incubate the cells with a solution of this compound (e.g., 5-10 µM in serum-free medium) for a specified duration (e.g., 30 minutes) at 37°C.

-

Wash the cells gently with PBS to remove any excess probe.

-

-

Induction/Treatment:

-

For endogenous HOCl detection: Stimulate the cells with an appropriate agent (e.g., lipopolysaccharide (LPS) and phorbol 12-myristate 13-acetate (PMA) for macrophages) for the desired time.

-

For exogenous HOCl detection: Treat the cells with a known concentration of HOCl for a short period.

-

-

Fluorescence Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the oxidized probe (Ex: ~440 nm, Em: ~610 nm).

-

Acquire images and analyze the fluorescence intensity in the cells to determine the relative levels of HOCl.

-

This comprehensive guide serves as a valuable resource for the scientific community, facilitating the accurate and reliable detection of hypochlorous acid in a variety of research contexts. The detailed information on the this compound probe will aid in advancing our understanding of the roles of HOCl in health and disease.

References

In-Depth Technical Guide on the Spectral Properties and Quantum Yield of Donor-Acceptor Stilbenes: A Focus on Amino- and Thioether-Substituted Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donor-acceptor substituted stilbenes are a class of organic molecules that have garnered significant interest within the scientific community, particularly in the fields of materials science, biophotonics, and drug development. Their unique photophysical properties, characterized by strong intramolecular charge transfer (ICT) upon photoexcitation, make them highly sensitive to their local environment. This sensitivity manifests as changes in their absorption and emission spectra, as well as their fluorescence quantum yield, rendering them valuable as fluorescent probes and sensors.

Spectral Properties of Donor-Acceptor Stilbenes

The photophysical characteristics of donor-acceptor stilbenes are governed by the electronic nature of their substituent groups and the polarity of their environment. The presence of an electron-donating group (such as an amino or alkylamino group) and an electron-accepting group (such as a thioether or cyano group) connected through a conjugated π-system leads to a significant dipole moment that increases upon excitation from the ground state (S₀) to the first excited singlet state (S₁).

This change in dipole moment is responsible for the solvatochromic behavior of these compounds, where the absorption and emission maxima shift with the polarity of the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission.

Representative Spectral Data

The following tables summarize the spectral properties of stilbene derivatives that are structurally analogous to EtS-DMAB, featuring amino or methoxy donors and various acceptors. This data is compiled from various scientific sources and serves to illustrate the expected spectral behavior.

Table 1: Absorption and Emission Maxima of Representative Donor-Acceptor Stilbenes in Various Solvents

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| 4-methoxy-4'-cyanostilbene | Cyclohexane | 338 | 385 | 3800 |

| Dichloromethane | 342 | 430 | 5900 | |

| Acetonitrile | 340 | 455 | 7300 | |

| 4-(dimethylamino)-4'-nitrostilbene | Toluene | 430 | 610 | 6800 |

| THF | 435 | 650 | 7800 | |

| DMSO | 445 | 690 | 8300 |

Data for analogous compounds are presented to illustrate general trends.

Table 2: Molar Absorptivity and Fluorescence Quantum Yield of Representative Donor-Acceptor Stilbenes

| Compound | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_abs | Fluorescence Quantum Yield (Φ_f) |

| 4-methoxy-4'-cyanostilbene | Cyclohexane | 32,000 | 0.85 |

| Acetonitrile | 31,000 | 0.60 | |

| 4-(dimethylamino)-4'-nitrostilbene | Toluene | 28,000 | 0.01 |

| DMSO | 27,000 | < 0.001 |

Data for analogous compounds are presented to illustrate general trends.

Experimental Protocols

Accurate determination of the spectral properties and quantum yield of fluorescent molecules is crucial for their application. The following sections detail the standard methodologies used for these measurements.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_abs) and the molar absorptivity (ε) of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the stilbene derivative in a high-purity spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette (1 cm path length) with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of a diluted solution of the compound against the solvent blank over a relevant wavelength range (e.g., 250-600 nm). The absorbance at the maximum should ideally be between 0.1 and 1.0 for optimal accuracy.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum fluorescence emission (λ_em).

Methodology:

-

Sample Preparation: Use the same solutions prepared for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Excitation: Excite the sample at its absorption maximum (λ_abs) or another suitable wavelength where the compound absorbs strongly.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-700 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em).

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of the compound relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., quinine sulfate, rhodamine 6G).

-

Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φ_f,sample) using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_f,std is the quantum yield of the standard, m is the slope of the integrated intensity vs. absorbance plot, and η is the refractive index of the solvent.

-

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not documented, donor-acceptor stilbenes can be conceptually understood within the framework of intramolecular charge transfer (ICT). The following diagram illustrates this fundamental process.

Unveiling the Landscape of Ets Transcription Factor Probe Development

A Technical Guide for Researchers and Drug Discovery Professionals

Introduction

The Ets (E26 transformation-specific) family of transcription factors plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of Ets factor activity is frequently implicated in various human cancers, making them compelling targets for therapeutic intervention and chemical probe development.[1][2] This technical guide provides an in-depth overview of the discovery and development of chemical probes for Ets transcription factors. While a specific probe termed "EtS-DMAB" was not identified in publicly available scientific literature, this document will detail the general strategies, experimental methodologies, and challenges associated with developing novel probes for this important class of proteins.

Core Principles of Ets Transcription Factor Probe Discovery

The development of chemical probes for transcription factors like the Ets family presents unique challenges due to their inherent structural plasticity and lack of well-defined binding pockets.[2] However, several strategies are employed to identify and optimize small molecules that can modulate their function.

Key Approaches:

-

High-Throughput Screening (HTS): This method involves screening large libraries of small molecules to identify "hits" that can disrupt the interaction of Ets proteins with DNA or other protein partners.

-

Computational and In Silico Screening: Virtual screening methods leverage the known structural information of Ets DNA-binding domains to predict and identify potential small molecule binders.

-

Fragment-Based Screening: This technique identifies low-molecular-weight fragments that bind to the target protein. These fragments can then be elaborated and linked to generate more potent and specific lead compounds.

Table 1: Comparison of Probe Discovery Methodologies

| Methodology | Advantages | Disadvantages | Throughput |

| High-Throughput Screening | - Unbiased discovery- Identifies diverse chemical scaffolds | - High cost- Prone to false positives/negatives | High |

| Computational Screening | - Cost-effective- Rapidly screens vast virtual libraries | - Dependent on accurate protein structures- High rate of false positives | Very High |

| Fragment-Based Screening | - Higher hit rates- More efficient exploration of chemical space | - Requires sensitive biophysical techniques- Hits have low initial affinity | Medium |

Experimental Protocols

Detailed experimental protocols are crucial for the successful identification and validation of chemical probes. Below are generalized methodologies for key experiments in an Ets transcription factor probe discovery campaign.

High-Throughput Screening (HTS) Assay

Objective: To identify small molecules that inhibit the DNA-binding activity of an Ets transcription factor.

Methodology:

-

Recombinant Protein Expression and Purification:

-

Clone the DNA-binding domain (DBD) of the target Ets protein into an expression vector (e.g., pGEX or pET series).

-

Transform the vector into a suitable bacterial host (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., GST or His-tag).

-

-

DNA Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides containing the consensus Ets binding site (e.g., 5'-ACCGGAAGT-3').[3]

-

Label one of the oligonucleotides with a reporter molecule (e.g., biotin or a fluorophore).

-

-

HTS Assay:

-

Immobilize the labeled DNA probe onto a streptavidin-coated microplate.

-

Incubate the purified Ets DBD with the immobilized DNA probe in the presence of test compounds from a chemical library.

-

Wash the plate to remove unbound protein.

-

Detect the amount of bound protein using a specific antibody coupled to a detection enzyme (e.g., HRP) or by directly measuring the fluorescence of a labeled protein.

-

Identify "hits" as compounds that significantly reduce the protein-DNA interaction signal.

-

Biophysical Validation of Hits

Objective: To confirm the direct binding of hit compounds to the Ets transcription factor and determine the binding affinity.

Methodology (Surface Plasmon Resonance - SPR):

-

Chip Preparation: Covalently immobilize the purified Ets DBD onto a sensor chip.

-

Binding Analysis: Flow solutions of the hit compound at various concentrations over the sensor chip surface.

-

Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the protein.

-

Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Signaling Pathways and Logical Relationships

Understanding the cellular pathways in which Ets transcription factors operate is critical for designing relevant cell-based assays and interpreting the effects of chemical probes.

Caption: The Ras-MAPK signaling cascade, a common pathway activating Ets transcription factors.

References

- 1. Small molecule probes of oncogenic transcription factors — Koehler Lab [koehlerlab.org]

- 2. Identification of novel small molecule inhibitors of ETS transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of the Ets Protein DNA-binding Domains of Transcription Factors Etv1, Etv4, Etv5, and Fev: DETERMINANTS OF DNA BINDING AND REDOX REGULATION BY DISULFIDE BOND FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

EtS-DMAB for Detecting Endogenous Hypochlorous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of fluorescent probes like EtS-DMAB for the detection of endogenous hypochlorous acid (HOCl). While the specific probe "this compound" is used as a representative model, the information herein is broadly applicable to a class of fluorescent sensors that employ a similar N,N-dimethylthiocarbamate recognition moiety for the selective detection of HOCl.

Hypochlorous acid is a potent reactive oxygen species (ROS) that plays a critical role in the innate immune system as a microbicidal agent.[1] However, its dysregulation is implicated in a range of pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer.[1] Consequently, the ability to accurately detect and quantify endogenous HOCl in biological systems is of paramount importance for both fundamental research and the development of novel therapeutic strategies.

Core Principles of HOCl Detection with this compound-type Probes

Fluorescent probes of the this compound class are designed as "turn-on" sensors. In their native state, these molecules exhibit minimal fluorescence. This is typically due to a fluorescence quenching mechanism, such as photoinduced electron transfer (PET), facilitated by the N,N-dimethylthiocarbamate group.

Upon interaction with hypochlorous acid, the N,N-dimethylthiocarbamate recognition site undergoes a specific and rapid oxidation-elimination reaction. This chemical transformation cleaves the quenching moiety, liberating the fluorophore and restoring its fluorescence. The resulting increase in fluorescence intensity is directly proportional to the concentration of HOCl, allowing for its quantitative detection.

Quantitative Data Summary

The following table summarizes the key performance metrics of representative fluorescent probes for HOCl detection that utilize the N,N-dimethylthiocarbamate recognition principle. These values provide a benchmark for the expected performance of this compound-type probes.

| Parameter | Value | Reference |

| Detection Limit | 37.56 nM - 150 nM | [2][3] |

| Response Time | < 30 seconds | [2] |

| Fluorescence Enhancement | ~90-fold to 374-fold | |

| Linear Range | 0.3 µM to 10 µM | |

| Optimal pH Range | 2.0 - 11.0 |

Experimental Protocols

Preparation of this compound Working Solution

-

Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the final desired concentration (typically 1-10 µM). Ensure thorough mixing.

In Vitro Detection of HOCl

-

To a solution of this compound in PBS (pH 7.4), add varying concentrations of a standardized HOCl solution.

-

Incubate the mixture at room temperature for the recommended response time (e.g., 30 seconds).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore of the this compound probe.

Detection of Exogenous HOCl in Living Cells

-

Cell Culture: Plate cells (e.g., HeLa, RAW 264.7) on a suitable imaging dish or plate and culture overnight to allow for adherence.

-

Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the this compound working solution (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C.

-

Washing: Wash the cells three times with PBS to remove any excess probe.

-

HOCl Treatment: Add fresh culture medium containing various concentrations of exogenous HOCl to the cells and incubate for a short period (e.g., 15-30 minutes).

-

Imaging: Acquire fluorescence images using a fluorescence microscope or confocal microscope with the appropriate filter sets.

Detection of Endogenous HOCl in Living Cells

-

Cell Culture and Probe Loading: Follow steps 1-3 from the exogenous HOCl detection protocol.

-

Stimulation of Endogenous HOCl Production: To induce the production of endogenous HOCl, treat the cells with a stimulating agent. A common method is to use phorbol 12-myristate 13-acetate (PMA) at a concentration of 1-2 µg/mL for 30-60 minutes. For some cell types, co-stimulation with lipopolysaccharide (LPS) may be necessary.

-

Imaging: Acquire fluorescence images at different time points after stimulation to monitor the dynamics of endogenous HOCl production.

Visualizations

Signaling Pathway for Endogenous HOCl Production

References

- 1. A highly specific fluorescent probe for hypochlorous acid and its application in imaging microbe-induced HOCl production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent probe for the detection of hypochlorous acid in water samples and cell models - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of EtS-DMAB in Live Cells: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The precise identity and mechanism of action for a compound designated "EtS-DMAB" in the context of live cell applications are not well-documented in publicly available scientific literature. Extensive searches suggest that "this compound" may be a novel or less-characterized agent, or potentially an internal designation for a compound not yet widely reported. The term could also be a composite of different chemical or biological entities, such as the "Ets" family of transcription factors and the chemical moiety 4-(dimethylamino)benzaldehyde (DMAB), or an abbreviation for a DNA-based monoclonal antibody (dMAb).

Given the ambiguity surrounding "this compound," this guide will address the potential mechanisms of action by considering related, well-studied concepts that are likely relevant to a compound with such a name, particularly in the fields of cancer therapy and cell biology. We will focus on two plausible interpretations: a styryl-based photosensitizer for Photodynamic Therapy (PDT) and an inhibitor targeting the ETS family of transcription factors.

Scenario 1: this compound as a Photosensitizer in Photodynamic Therapy

Photodynamic therapy is a clinically approved cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death.[1][2] Many photosensitizers are organic dyes that preferentially accumulate in tumor cells. Upon excitation with light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state.[3] From the triplet state, it can transfer energy to molecular oxygen, generating highly cytotoxic singlet oxygen (a Type II reaction), or participate in electron transfer reactions to produce other ROS (a Type I reaction).[3]

A hypothetical "this compound" could be a styryl dye derivative, a class of compounds known for their photophysical properties. The "DMAB" portion likely refers to a 4-(dimethylamino)benzaldehyde substructure, which can act as an electron donor and contribute to the molecule's spectroscopic properties.

Cellular Uptake and Subcellular Localization

The efficacy of a photosensitizer is highly dependent on its ability to be taken up by cancer cells and its subsequent subcellular localization.[3] Cationic photosensitizers often accumulate in mitochondria due to the negative mitochondrial membrane potential. Targeting mitochondria is a promising strategy in cancer therapy as this organelle plays a central role in apoptosis.

Induction of Apoptosis

Upon light activation, a mitochondria-localizing this compound would generate ROS within this organelle. This can lead to mitochondrial damage, including the opening of the mitochondrial permeability transition pore, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxicity of this compound with and without light activation.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified incubation period.

-

For the PDT group, expose the cells to light of a specific wavelength and dose. Keep a control group in the dark.

-

After light exposure (or an equivalent time for the dark control), incubate the cells for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

-

2. Fluorescence Microscopy for Cellular Uptake and Localization

-

Objective: To visualize the uptake and determine the subcellular localization of this compound.

-

Methodology:

-

Grow cells on glass coverslips.

-

Incubate the cells with a fluorescent concentration of this compound.

-

To identify mitochondria, co-stain the cells with a commercially available mitochondrial tracker (e.g., MitoTracker Green).

-

Fix the cells with paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal fluorescence microscope, capturing images in the channels corresponding to this compound and the mitochondrial tracker. Co-localization of the signals would indicate mitochondrial accumulation.

-

Quantitative Data Summary

| Parameter | Description | Example Data |

| IC50 (Dark) | Concentration of this compound that inhibits 50% of cell growth without light activation. | > 100 µM |

| IC50 (Light) | Concentration of this compound that inhibits 50% of cell growth with light activation. | 5 µM |

| Phototoxicity Index | Ratio of dark IC50 to light IC50, indicating light-dependent cytotoxicity. | > 20 |

| Fluorescence Quantum Yield | Efficiency of photon emission after absorption, relevant for imaging applications. | 0.15 in ethanol |

Signaling Pathway and Experimental Workflow Diagrams

Scenario 2: this compound as an Inhibitor of ETS Transcription Factors

The E26 transformation-specific (ETS) family of transcription factors plays a crucial role in regulating genes involved in cell proliferation, differentiation, and apoptosis. Overexpression or aberrant activation of certain ETS factors, such as Ets-2, is implicated in various cancers and neurodegenerative diseases. Therefore, targeting the ETS pathway is an attractive therapeutic strategy.

A hypothetical "this compound" could be a small molecule designed to inhibit the activity of an ETS transcription factor. This inhibition could occur through various mechanisms, such as preventing the binding of the ETS protein to DNA or disrupting its interaction with other proteins.

Mechanism of Action

By inhibiting an oncogenic ETS factor, this compound could downregulate the expression of genes essential for tumor growth and survival. For example, inhibition of Ets-2 has been shown to promote the activation of a mitochondrial death pathway in neurons. This involves an increase in the pro-apoptotic protein Bax, leading to the release of cytochrome c and the activation of caspases.

Experimental Protocols

1. Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of ETS target genes and apoptosis-related proteins.

-

Methodology:

-

Treat cells with this compound for various time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the target proteins (e.g., Ets-2, Bax, cleaved caspase-3).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

2. Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To determine if this compound inhibits the DNA-binding activity of an ETS transcription factor.

-

Methodology:

-

Synthesize a short DNA probe containing the consensus binding site for the ETS factor and label it (e.g., with biotin or a radioactive isotope).

-

Incubate the labeled probe with nuclear extracts from cells (containing the ETS factor) in the presence or absence of this compound.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands. A decrease in the shifted band in the presence of this compound would indicate inhibition of DNA binding.

-

Quantitative Data Summary

| Parameter | Description | Example Data |

| IC50 (Growth Inhibition) | Concentration of this compound that inhibits 50% of cell proliferation. | 10 µM |

| EC50 (Target Gene Repression) | Concentration of this compound that causes a 50% reduction in the expression of a known ETS target gene. | 2 µM |

| KD (Binding Affinity) | Dissociation constant for the binding of this compound to the target ETS protein. | 500 nM |

Signaling Pathway Diagram

Conclusion

While the specific nature of "this compound" remains to be elucidated, this guide provides a comprehensive framework for understanding its potential mechanisms of action in live cells, based on related and well-established scientific principles. The experimental protocols, data tables, and signaling pathway diagrams presented here offer a roadmap for researchers to investigate and characterize novel compounds in the fields of photodynamic therapy and cancer biology. Further research is required to determine the precise identity and biological activity of this compound.

References

- 1. 4-Dimethylaminobenzaldehyde, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Effect of photosensitizers in chemical and biological processes: the MTO mechanism in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core: A Technical Guide to the Selectivity of N,N-Dimethylthiocarbamate-Based Fluorescent Probes for Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable selectivity of fluorescent probes utilizing an N,N-dimethylthiocarbamate moiety for the detection of hypochlorous acid (HOCl) over other reactive oxygen species (ROS). The strategic employment of this specific functional group forms the core of a powerful analytical tool for researchers investigating the nuanced roles of HOCl in various physiological and pathological processes. This document provides a comprehensive overview of the quantitative selectivity, underlying reaction mechanisms, and detailed experimental protocols for the application of these probes.

Quantitative Selectivity of N,N-Dimethylthiocarbamate Probes for HOCl

The hallmark of N,N-dimethylthiocarbamate-based probes is their exceptional selectivity for hypochlorous acid. This high degree of specificity is crucial for accurately discerning the activity of HOCl in complex biological systems where a multitude of other ROS are present. The quantitative data summarized below, collated from studies on representative probes, unequivocally demonstrates this selectivity.

| Probe/Analyte | HOCl | H₂O₂ | O₂•⁻ | •OH | ¹O₂ | ONOO⁻ | Other Analytes (ions, biothiols) |

| Probe 1 | Significant fluorescence enhancement | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change[1] |

| HTCP-NTC | ~202-fold fluorescence enhancement | Negligible change | Negligible change | Not specified | Not specified | Negligible change | Negligible change[2] |

| BNA-HClO | ~374-fold fluorescence enhancement | Negligible change | Not specified | Not specified | Negligible change | Not specified | Negligible change[3] |

Table 1: Comparative Fluorescence Response of N,N-Dimethylthiocarbamate-Based Probes to HOCl and Other Reactive Species. The data clearly indicates a pronounced and specific fluorescence response to HOCl, with minimal to no interference from other common ROS and biological analytes.

The Core Reaction Mechanism: A Signaling Pathway

The selective detection of HOCl by these probes is predicated on a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product. This reaction serves as the central signaling pathway.

The core of this mechanism involves the N,N-dimethylthiocarbamate group acting as a recognition site. In its native state, this group quenches the fluorescence of the attached fluorophore. Upon interaction with HOCl, the sulfur atom of the thiocarbamate is oxidized. This oxidation leads to the cleavage of the thiocarbamate group, releasing the unquenched, and thus highly fluorescent, fluorophore.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to synthesize and evaluate the selectivity of N,N-dimethylthiocarbamate-based fluorescent probes for HOCl.

Synthesis of a Representative Naphthalene-Based Probe (Probe 1)

This protocol describes the synthesis of a fluorescent probe for HOCl based on a naphthalene derivative with an N,N-dimethylthiocarbamate recognition site.

Materials:

-

6-Hydroxy-2-naphthaldehyde

-

2-Aminothiophenol

-

p-Toluenesulfonic acid monohydrate

-

Ethanol

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylaminothioformyl chloride

Procedure:

-

Synthesis of the Fluorophore:

-

A mixture of 6-hydroxy-2-naphthaldehyde and 2-aminothiophenol in ethanol is refluxed in the presence of p-toluenesulfonic acid monohydrate for 12 hours.

-

The resulting product, the core fluorophore, is then purified.

-

-

Attachment of the Recognition Moiety:

-

The synthesized fluorophore is dissolved in a mixture of anhydrous CH₂Cl₂ and anhydrous DMF under a nitrogen atmosphere.

-

DIPEA is added to the solution.

-

N,N-Dimethylaminothioformyl chloride is slowly added to the mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The final product, the non-fluorescent probe, is purified via column chromatography.

-

General Protocol for Selectivity Evaluation

This protocol outlines the general procedure for assessing the selectivity of the synthesized probe for HOCl over other ROS and interfering species.

Materials:

-

Synthesized fluorescent probe

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stock solutions of various ROS and other analytes:

-

Hypochlorous acid (HOCl)

-

Hydrogen peroxide (H₂O₂)

-

Superoxide (O₂•⁻, generated from KO₂)

-

Hydroxyl radical (•OH, generated from Fenton reaction)

-

Singlet oxygen (¹O₂, generated from NaOCl/H₂O₂)

-

Peroxynitrite (ONOO⁻)

-

Various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺)

-

Biothiols (e.g., Cysteine, Glutathione, Homocysteine)

-

-

Fluorometer

Procedure:

-

Prepare a solution of the fluorescent probe (e.g., 5-10 µM) in PBS buffer (pH 7.4).

-

To separate aliquots of the probe solution, add a specific concentration of HOCl and each of the other ROS and interfering species. The concentration of interfering species should typically be significantly higher than that of HOCl to demonstrate high selectivity.

-

Incubate the solutions for a short period (e.g., 5-30 minutes) at room temperature.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set to the absorption maximum of the cleaved fluorophore.

-

Compare the fluorescence intensity of the probe in the presence of HOCl to its intensity in the presence of other species.

Application in Cellular Imaging

The high selectivity and "turn-on" fluorescence response of N,N-dimethylthiocarbamate-based probes make them excellent tools for imaging HOCl in living cells.

Protocol for Imaging Exogenous and Endogenous HOCl

This protocol provides a general guideline for using these probes to visualize HOCl in cell culture.

Materials:

-

Live cells (e.g., RAW 264.7 macrophages)

-

Cell culture medium

-

Synthesized fluorescent probe

-

Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) to stimulate endogenous HOCl production

-

HOCl solution for exogenous addition

-

Confocal fluorescence microscope

Procedure for Exogenous HOCl Imaging:

-

Culture cells to an appropriate confluency on a suitable imaging dish.

-

Incubate the cells with the fluorescent probe (e.g., 5 µM) in cell culture medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with a solution of HOCl for a short period.

-

Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths.

Procedure for Endogenous HOCl Imaging:

-

Culture RAW 264.7 cells on an imaging dish.

-

To induce endogenous HOCl production, stimulate the cells with PMA (e.g., 1.5 µg/mL) or LPS for 30 minutes.

-

Incubate the stimulated cells with the fluorescent probe (e.g., 5 µM) for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Image the cells using a confocal microscope. A significant increase in fluorescence should be observed in the stimulated cells compared to unstimulated controls.

Conclusion

The use of an N,N-dimethylthiocarbamate functional group as a selective recognition moiety for hypochlorous acid represents a robust and reliable strategy in the design of fluorescent probes. The quantitative data, well-defined reaction mechanism, and straightforward experimental protocols underscore the power of this approach. For researchers in cellular biology, pharmacology, and drug development, these probes provide an indispensable tool for the precise and selective detection of HOCl, enabling a deeper understanding of its role in health and disease.

References

- 1. A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Hydroxytricyanopyrrole-Based Fluorescent Probe for Sensitive and Selective Detection of Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent probe for the detection of hypochlorous acid in water samples and cell models - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "EtS-DMAB": A Technical Examination of ETS Transcription Factors and Denosumab

A comprehensive literature search did not identify a specific molecule or reagent referred to as "EtS-DMAB." The query appears to be a composite of two distinct biological entities: the "ETS" family of transcription factors and "Denosumab," a monoclonal antibody often abbreviated as Dmab. This guide will provide an in-depth overview of both, addressing their respective roles, mechanisms of action, and relevant in vitro protocols for the intended audience of researchers, scientists, and drug development professionals.

Part 1: The ETS Family of Transcription Factors

The E26 Transformation-Specific (ETS) family of transcription factors are crucial regulators of gene expression involved in a wide array of biological processes, including cell proliferation, differentiation, and apoptosis. In humans, the ETS family is extensive, and its members are characterized by a conserved DNA-binding domain, the ETS domain, which recognizes a core GGAA/T DNA sequence in the promoter and enhancer regions of target genes[1][2].

Signaling Pathways Involving ETS Factors

ETS transcription factors are key downstream effectors of several major signaling cascades, most notably the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway.[3] The activation of the Ras/MAPK pathway, often initiated by extracellular signals such as growth factors, leads to the phosphorylation of ETS proteins. This post-translational modification can enhance their transactivation potential by promoting the recruitment of coactivators like CREB-binding protein (CBP) and p300.[3]

The regulatory network of ETS-1, a prominent member of the family, is also intertwined with other significant pathways such as the PI3K/Akt and TGF-β signaling cascades.[2] These interactions underscore the central role of ETS factors in converting extracellular signals into changes in gene expression that drive cellular responses.

In Vitro Experimental Protocols

A common in vitro application involving ETS factors is the study of their DNA-binding properties and transcriptional activity.

Electrophoretic Mobility Shift Assay (EMSA) to Assess DNA Binding:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the consensus ETS binding site (5'-GGAA/T-3'). Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Protein Expression and Purification: Express and purify the ETS protein of interest using a suitable system (e.g., bacterial or insect cells).

-

Binding Reaction: Incubate the labeled probe with the purified ETS protein in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescence (for non-radioactive labels).

Luciferase Reporter Assay to Measure Transcriptional Activity:

-

Plasmid Construction: Clone a promoter region containing ETS binding sites upstream of a luciferase reporter gene in an expression vector.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect the cells with the luciferase reporter plasmid and an expression plasmid for the ETS factor of interest. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

-

Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Part 2: Denosumab (Dmab)

Denosumab is a fully human monoclonal antibody that acts as a powerful antiresorptive agent. It is primarily used in the treatment of osteoporosis and other conditions associated with bone loss.

Mechanism of Action

Denosumab's mechanism of action is centered on its high affinity and specificity for Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). RANKL is a cytokine that is essential for the formation, function, and survival of osteoclasts, the cells responsible for bone resorption. By binding to RANKL, denosumab prevents it from interacting with its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts. This inhibition of the RANKL/RANK signaling pathway leads to a significant reduction in bone resorption, thereby increasing bone mass and strength.

References

In-Depth Technical Guide to the Stability and Storage of EtS-DMAB

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for EtS-DMAB (7-(ethylsulfanyl)-N,N-dimethyl-2,1,3-benzoxadiazol-4-amine), a fluorescent probe utilized for the detection of hypochlorous acid (HOCl) in cellular environments. Due to the limited availability of extensive, publicly accessible stability data for this compound, this guide synthesizes the available information from material safety data sheets and draws parallels from stability studies of structurally related benzoxadiazole-based fluorescent probes. The document outlines general best practices for storage and handling to ensure the probe's integrity and performance. It also details a generalized experimental protocol for conducting stability studies and discusses the typical degradation pathways for similar compounds.

Introduction

This compound is a specialized fluorescent probe designed to selectively react with hypochlorous acid, a reactive oxygen species of significant interest in various physiological and pathological processes. The reliability and reproducibility of experimental results using this compound are intrinsically linked to its chemical stability. Degradation of the probe can lead to a loss of fluorescence, altered reactivity, and the generation of interfering byproducts, ultimately compromising the validity of the research. This guide aims to provide a foundational understanding of the factors influencing this compound stability and to offer practical guidance on its proper storage and handling.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Full Chemical Name | 7-(ethylsulfanyl)-N,N-dimethyl-2,1,3-benzoxadiazol-4-amine |

| Molecular Formula | C₁₀H₁₃N₃OS |

| Molecular Weight | 223.30 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

| Excitation Wavelength (λex) | ~440 nm |

| Emission Wavelength (λem) | ~610 nm |

Stability Profile

pH Stability

The stability of benzoxadiazole fluorescent probes is often pH-dependent. For instance, a novel nitrobenzoxadiazole (NBD)-fused reversible fluorescence probe for pH monitoring has been shown to be sensitive to pH changes, with its fluorescence response varying across a pH range of 3.2 to 7.6[1][2]. While specific data for this compound is unavailable, it is reasonable to assume that its stability and fluorescent properties may be optimal within a physiological pH range and could be compromised under highly acidic or alkaline conditions.

Photostability

Fluorescent molecules are often susceptible to photodegradation. Studies on related cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes have shown that structural modifications can enhance photostability[3]. It is crucial to protect this compound from prolonged exposure to light to prevent photobleaching and degradation.

Thermal Stability

Information regarding the specific thermal degradation profile of this compound is not available. However, thermal degradation is a common pathway for the breakdown of organic molecules. Elevated temperatures can accelerate degradation reactions, leading to a loss of the probe's efficacy.

Recommended Storage and Handling

To ensure the longevity and performance of this compound, the following storage and handling guidelines are recommended based on supplier information and general best practices for fluorescent probes.

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation |

| Storage Temperature | 2-8°C |

| Light Exposure | Store in the dark, protect from light. |

| Atmosphere | Store under an inert atmosphere if possible, especially for long-term storage. |

| Form | Store as a solid (powder) until use. |

| Solutions | Prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at a low temperature (e.g., -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles. |

Experimental Protocols for Stability Testing

For researchers wishing to conduct their own stability studies on this compound, a generalized protocol is outlined below. This protocol is based on established methodologies for assessing the stability of chemical compounds.

Stress Testing

Stress testing can help identify potential degradation products and establish the intrinsic stability of the molecule.

-

Hydrolytic Stability:

-

Prepare solutions of this compound in buffers of varying pH (e.g., pH 3, 7, 9).

-

Incubate the solutions at a controlled temperature (e.g., 50°C).

-

At specified time intervals, withdraw aliquots and analyze for the remaining concentration of this compound and the formation of degradation products using a stability-indicating analytical method such as HPLC-UV or LC-MS.

-

-

Photostability:

-

Expose a solution of this compound and a solid sample to a controlled light source (e.g., a photostability chamber with a specified light intensity).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the samples at appropriate time intervals for degradation.

-

-

Thermal Stability:

-

Expose solid this compound to elevated temperatures (e.g., 40°C, 60°C) in a controlled environment.

-

Analyze the samples at various time points to determine the rate of degradation.

-

The following diagram illustrates a general workflow for a stability testing protocol.

Caption: Workflow for assessing the stability of this compound under various stress conditions.

Potential Degradation Pathways

The specific degradation products of this compound have not been documented in the available literature. However, based on its chemical structure, several potential degradation pathways can be postulated.

-

Oxidation of the Thioether: The ethylsulfanyl group is susceptible to oxidation, which could lead to the formation of a sulfoxide or sulfone. This would alter the electronic properties of the molecule and likely affect its fluorescence.

-

Hydrolysis of the Amine: While less likely under neutral conditions, the dimethylamino group could be subject to hydrolysis under extreme pH and temperature.

-

Degradation of the Benzoxadiazole Ring: The benzoxadiazole ring system, while generally stable, can undergo ring-opening reactions under harsh conditions.

The proposed reaction of this compound with its target, hypochlorous acid, involves the oxidation of the thioether, leading to a change in the molecule's electronic structure and a subsequent change in its fluorescence. This reaction mechanism provides a basis for understanding the probe's intended reactivity.

Caption: Proposed mechanism of this compound activation by hypochlorous acid.

Conclusion

While specific, in-depth stability data for this compound is currently limited, this guide provides a framework for its appropriate storage, handling, and stability assessment based on available information and knowledge of similar fluorescent probes. For critical applications, it is highly recommended that researchers perform their own stability validation under their specific experimental conditions to ensure the reliability of their results. Further research into the stability profile and degradation pathways of this compound would be highly beneficial to the scientific community that utilizes this valuable research tool.

References

- 1. researchgate.net [researchgate.net]

- 2. A newly nitrobenzoxadiazole (NBD)-fused reversible fluorescence probe for pH monitoring and application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Imaging Mitochondrial HOCl with EtS-DMAB

These application notes provide a detailed protocol for the detection and imaging of mitochondrial hypochlorous acid (HOCl) using the fluorescent probe EtS-DMAB. This document is intended for researchers, scientists, and drug development professionals engaged in studies related to oxidative stress, mitochondrial dysfunction, and associated pathologies.

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system as a microbicidal agent.[1] However, its overproduction is implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammation. Mitochondria are a primary source of endogenous ROS, and the detection of mitochondrial HOCl is crucial for understanding its role in cellular physiology and disease. This compound is a fluorescent probe designed for the specific detection of HOCl within the mitochondrial compartment. The probe utilizes a N,N-dimethylthiocarbamate moiety as a recognition site for HOCl.[2][3] In its native state, the probe is non-fluorescent. Upon reaction with HOCl, the N,N-dimethylthiocarbamate group is cleaved, releasing the fluorophore and resulting in a significant "turn-on" fluorescent signal.

Principle of Detection

The detection mechanism of this compound is based on a specific chemical reaction with HOCl. The N,N-dimethylthiocarbamate group effectively quenches the fluorescence of the parent fluorophore. In the presence of HOCl, an oxidative cleavage of the thiocarbamate group occurs. This cleavage event liberates the fluorophore, leading to a strong fluorescence emission upon excitation. The inclusion of a mitochondrial targeting moiety ensures the accumulation of the probe within the mitochondria, allowing for the specific imaging of mitochondrial HOCl.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in mitochondrial HOCl imaging. These values are representative and may require optimization for specific experimental conditions.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~405 nm | N/A |

| Emission Wavelength (λem) | ~525 nm | N/A |

| Recommended Probe Concentration | 1 - 10 µM | [2] |

| Incubation Time | 20 - 30 minutes | [2] |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | N/A |

| Detection Limit | Nanomolar range |

Experimental Protocols

This section provides a detailed step-by-step protocol for imaging mitochondrial HOCl in cultured cells using this compound.

Materials

-

This compound probe

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Cultured mammalian cells (e.g., HeLa, RAW 264.7, HepG2)

-

Confocal microscope with appropriate filter sets

Preparation of Reagents

-

This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to prepare a 1 mM stock solution. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 5 µM).

Cell Culture and Staining

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and grow to 70-80% confluency.

-

Probe Loading:

-

Remove the cell culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound working solution to the cells.

-

Incubate the cells for 20-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the probe-containing medium.

-

Wash the cells twice with pre-warmed PBS to remove any excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed cell culture medium or PBS to the cells.

-

Immediately proceed to imaging using a confocal microscope.

-

Induction of Endogenous HOCl (Optional)

To study endogenous HOCl production, cells can be stimulated with various agents prior to or during probe incubation. A common method is to use phorbol 12-myristate 13-acetate (PMA) and lipopolysaccharide (LPS) to stimulate macrophages.

-

After cell seeding, treat the cells with an appropriate concentration of the stimulating agent (e.g., 1 µg/mL LPS for 4-6 hours, followed by 100 ng/mL PMA for 30 minutes).

-

Proceed with the probe loading and imaging steps as described in section 4.3.

Confocal Microscopy and Image Analysis

-

Microscope Setup:

-

Use a 405 nm laser line for excitation.

-

Collect emission between 500 nm and 550 nm.

-

Adjust laser power and detector gain to obtain optimal signal-to-noise ratio while avoiding phototoxicity.

-

-

Image Acquisition: Acquire images of both control (unstimulated) and treated (HOCl-induced) cells. A bright-field or DIC image can be acquired for cell morphology.

-

Co-localization with Mitochondrial Tracker (Optional): To confirm mitochondrial localization, cells can be co-stained with a commercially available mitochondrial tracker (e.g., MitoTracker Red CMXRos).

-

Data Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software (e.g., ImageJ, Fiji).

-

Compare the fluorescence intensity between control and treated groups to determine the relative change in mitochondrial HOCl levels.

-

Experimental Workflow

The following diagram illustrates the overall workflow for imaging mitochondrial HOCl with this compound.

Troubleshooting

-

Low Signal:

-

Increase probe concentration or incubation time.

-

Ensure the viability of the cells.

-

Check the filter sets and laser lines on the microscope.

-

-

High Background:

-

Decrease probe concentration.

-

Ensure thorough washing after probe incubation.

-

-

Phototoxicity:

-

Reduce laser power and exposure time.

-

Use an anti-fade mounting medium if fixing cells.

-

Conclusion

The this compound probe provides a sensitive and specific tool for the detection and imaging of mitochondrial HOCl. The detailed protocol and workflow provided in these application notes will enable researchers to effectively utilize this probe to investigate the role of mitochondrial oxidative stress in various biological and pathological processes. Adherence to the outlined procedures and optimization for specific experimental systems will ensure reliable and reproducible results.

References

- 1. A Reaction-Based Fluorescent Probe for Imaging of Native Hypochlorous Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent probe for the detection of hypochlorous acid in water samples and cell models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis Using EtS-DMAB

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of EtS-DMAB (7-(ethylsulfanyl)-N,N-dimethyl-2,1,3-benzoxadiazol-4-amine), a fluorescent probe designed for the detection of hypochlorous acid (HOCl), in flow cytometry analysis. Hypochlorous acid is a potent reactive oxygen species (ROS) generated by phagocytic cells, playing a critical role in both host defense and inflammatory pathologies. The ability to quantify cellular HOCl production at a single-cell level is crucial for understanding its physiological and pathological roles. This compound offers a valuable tool for researchers in immunology, oncology, and drug development to investigate the intricate processes involving chlorinative stress.

While specific data on the excitation and emission spectra of this compound are not extensively published, based on the spectral properties of structurally similar 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives, the excitation maximum is anticipated to be in the range of 440-470 nm, with an emission maximum in the 515-555 nm range. It is imperative for the user to experimentally determine the optimal excitation and emission settings for their specific flow cytometer.

Data Presentation

The following tables summarize key quantitative parameters for the application of this compound in flow cytometry, derived from general protocols for ROS-sensitive fluorescent probes and related compounds.

| Parameter | Recommended Value/Range | Notes |

| This compound Concentration | 1-10 µM | Optimal concentration should be determined by titration for each cell type and experimental condition. A starting concentration of 2 µM is recommended. |

| Incubation Time | 15-60 minutes | Time-course experiments are advised to determine the optimal incubation period for maximal signal-to-noise ratio. A 30-minute incubation is a good starting point. |

| Incubation Temperature | 37°C | Maintained to ensure physiological relevance of cellular processes. |

| Cell Density | 1 x 10^6 cells/mL | Adjust as necessary based on the specific cell type and flow cytometer requirements. |

| Excitation Wavelength (Laser) | ~450 nm (e.g., 488 nm or 445 nm laser) | The 488 nm laser line is common on many cytometers and may provide sufficient excitation. If available, a laser closer to the predicted 450 nm excitation maximum may be optimal. |

| Emission Wavelength (Filter) | ~530 nm (e.g., 530/30 nm bandpass filter) | A standard FITC or GFP filter set may be suitable for detecting the emission of this compound. |

Experimental Protocols

Protocol 1: General Staining of Suspension Cells with this compound

This protocol provides a general procedure for staining suspension cells with this compound to detect intracellular HOCl.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Flow cytometry tubes

-

Cell suspension of interest

-

Optional: Phorbol 12-myristate 13-acetate (PMA) for stimulation (e.g., 500 ng/mL)

-

Optional: N-Acetyl-L-cysteine (NAC) as a ROS scavenger for negative control

Procedure:

-

Cell Preparation:

-

Harvest cells and wash once with PBS.

-

Resuspend the cell pellet in pre-warmed complete cell culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

Cell Stimulation (Optional):

-

To induce HOCl production, treat cells with a stimulant such as PMA (e.g., 500 ng/mL) for a predetermined time (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

-

-

This compound Staining:

-

Add this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 2 µM).

-

Incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash the cells twice with 2 mL of PBS to remove excess probe.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

-

-

Resuspension:

-

Resuspend the final cell pellet in 300-500 µL of PBS or flow cytometry staining buffer.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer using the determined optimal excitation and emission settings.

-

Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

-

Protocol 2: Staining of Adherent Cells with this compound

This protocol is adapted for adherent cell lines.

Materials:

-

All materials from Protocol 1

-

Cell culture plates with adherent cells

-

Trypsin-EDTA or other non-enzymatic cell dissociation solution

Procedure:

-

Cell Culture:

-

Culture adherent cells in appropriate plates until they reach the desired confluency.

-

-

Cell Stimulation (Optional):

-

If applicable, treat the cells with a stimulant (e.g., PMA) in fresh, pre-warmed culture medium for the desired time at 37°C.

-

-

This compound Staining:

-

Add this compound directly to the culture medium to the desired final concentration.

-

Incubate for 15-60 minutes at 37°C, protected from light.

-

-

Cell Detachment:

-

Wash the cells twice with PBS.

-

Add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium.

-

-

Washing and Resuspension:

-

Transfer the cell suspension to a flow cytometry tube.

-

Wash the cells twice with PBS.

-

Resuspend the final cell pellet in 300-500 µL of PBS or flow cytometry staining buffer.

-

-

Flow Cytometry Analysis:

-

Proceed with data acquisition as described in Protocol 1.

-

Mandatory Visualizations

Signaling Pathways Involving Hypochlorous Acid

Hypochlorous acid can trigger various cellular signaling pathways, leading to outcomes such as inflammation, apoptosis, or growth arrest. The diagram below illustrates a simplified overview of these pathways.

Caption: Simplified signaling cascade initiated by cellular stimulus leading to HOCl production and subsequent cellular responses.

Experimental Workflow for HOCl Detection using this compound

The following diagram outlines the key steps in the experimental workflow for measuring cellular HOCl with this compound via flow cytometry.

Caption: Experimental workflow for the detection of cellular hypochlorous acid using this compound and flow cytometry.

Application Notes and Protocols for Live-Cell Imaging with a Cell-Permeable DNA Stain

Topic: Live-Cell Staining with a Cell-Permeable Blue Fluorescent DNA Probe

Note on the Requested Topic "EtS-DMAB": Extensive searches for a fluorescent probe named "this compound" did not yield a specific commercially available or academically cited reagent for live-cell imaging. The acronym "ETS" is prominently associated with a family of transcription factors. It is highly probable that "this compound" is a typographical error. This document provides a detailed protocol and application notes for a common class of cell-permeable blue fluorescent DNA stains, typified by dyes like Hoechst 33342, which are widely used for live-cell imaging of the nucleus. The principles and protocols outlined here are broadly applicable to similar live-cell fluorescent stains.

Introduction

Live-cell imaging is a powerful technique that allows researchers to study cellular processes in real-time within their native environment. Fluorescent probes are essential tools for visualizing specific cellular components and dynamics. This document provides a detailed protocol for staining the nuclei of live cells using a cell-permeable, blue-emitting fluorescent DNA stain. These stains are typically minor groove-binding dyes that exhibit a significant increase in fluorescence upon binding to double-stranded DNA, making them excellent for visualizing the nucleus with high contrast and specificity.

Target Audience: This guide is intended for researchers, scientists, and drug development professionals engaged in cell biology, molecular biology, and high-content screening applications.

Principles of Staining

The described class of blue fluorescent DNA stains are cell-permeant organic dyes. Their mechanism of action involves passive diffusion across the plasma membrane of living cells. Once inside the cell, the dye selectively binds to the A-T rich regions of the DNA within the minor groove. This binding event leads to a significant enhancement of their quantum yield, resulting in bright blue fluorescence upon excitation with ultraviolet (UV) light. The low fluorescence of the unbound dye in the cytoplasm results in a high signal-to-noise ratio, clearly demarcating the nucleus.

Data Presentation: Performance Characteristics

The selection of a fluorescent probe is critical for successful live-cell imaging. The following table summarizes the typical performance characteristics of a cell-permeable blue fluorescent DNA stain suitable for live-cell applications.

| Property | Typical Value/Characteristic | Significance in Live-Cell Imaging |

| Excitation Maximum (Ex) | ~350 nm | Compatible with standard UV light sources found on most fluorescence microscopes. |

| Emission Maximum (Em) | ~461 nm | Emits in the blue region of the spectrum, allowing for multiplexing with green, red, and far-red fluorescent probes. |

| Quantum Yield (Bound) | High (e.g., > 0.4) | Indicates high brightness upon binding to DNA, leading to a strong signal. |

| Cell Permeability | High | Essential for staining live, non-permeabilized cells without the need for harsh fixation or permeabilization steps. |

| Photostability | Moderate to High | Determines the probe's resistance to photobleaching during time-lapse imaging, ensuring signal stability over time. |

| Cytotoxicity | Low at working concentrations | Crucial for maintaining cell health and normal physiological processes during extended imaging experiments. |

| Binding Specificity | High for dsDNA (A-T rich regions) | Ensures specific labeling of the nucleus with minimal off-target staining in the cytoplasm. |

| Signal-to-Noise Ratio | High | The unbound dye is minimally fluorescent, providing a dark background and high contrast for the stained nuclei. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for staining live mammalian cells with a generic cell-permeable blue fluorescent DNA stain.

Materials Required

-

Fluorescent Stain: Stock solution (e.g., 1 mg/mL or 1 mM in DMSO or water).

-

Cells: Healthy, logarithmically growing cells cultured on a vessel suitable for microscopy (e.g., glass-bottom dishes, chambered slides).

-

Culture Medium: Complete cell culture medium appropriate for the cell line, with and without phenol red.

-

Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer. Live Cell Imaging Solution is recommended for prolonged imaging.

-

Microscope: A fluorescence microscope equipped with a DAPI filter set (or equivalent for UV excitation and blue emission) and a camera. An environmental chamber to maintain 37°C and 5% CO₂ is essential for time-lapse imaging.

Staining Protocol

-

Cell Preparation:

-

Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%). Ensure the cells are healthy and evenly distributed.

-

-

Preparation of Staining Solution:

-

Prepare a fresh working solution of the fluorescent stain by diluting the stock solution in pre-warmed (37°C) complete culture medium or imaging buffer. The final concentration typically ranges from 1 to 5 µg/mL (or 1-10 µM), but should be optimized for the specific cell type and application to minimize toxicity and achieve optimal staining.

-

-

Staining of Cells: